a) Formal Coupling Reaction: This metal-free method utilizes an o-quinodimethane (o-QDM)-mediated domino process for the regioselective formal coupling between C(sp2) of indoles and C(sp3) of benzo[c]oxepines, yielding 3-(2-methylbenzyl)indole derivatives. Subsequent manipulation of the indole moiety can lead to 3-(2-methylbenzyl)piperidine. []
b) Multistep Synthesis from Simple Starting Materials: A more versatile approach involves a multistep synthesis starting from 2-methylbenzyl chloride. This approach allows for the introduction of various substituents and modifications on the piperidine ring, enhancing its versatility for diverse applications. []
a) N-Alkylation: The nitrogen atom on the piperidine ring can be alkylated with various electrophiles, allowing for the introduction of diverse substituents and functional groups. This reaction is crucial for generating libraries of compounds for biological screening and structure-activity relationship studies. []
b) Reductive Amination: This reaction allows for the conversion of the piperidine nitrogen into a secondary amine with specific alkyl or aryl substituents, further expanding the structural diversity accessible from 3-(2-methylbenzyl)piperidine. []
a) Acetylcholinesterase (AChE) Inhibition: These compounds demonstrate potential for managing Alzheimer's disease by inhibiting AChE, an enzyme responsible for acetylcholine breakdown. []
b) Interaction with Aminergic GPCRs: Certain derivatives show binding affinity towards aminergic G protein-coupled receptors (GPCRs), suggesting potential for treating psychiatric disorders. []
a) Development of Antipsychotics: Research into multi-target ligands of aminergic GPCRs, specifically N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), highlights the potential of 3-(2-methylbenzyl)piperidine as a scaffold for developing novel antipsychotic agents. []
b) Synthesis of Potential Anti-tubercular Agents: Studies have shown the effectiveness of incorporating 3-(2-methylbenzyl)piperidine into tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] (Spiro) analogues, leading to potent compounds against Mycobacterium tuberculosis. []
c) Design of Cholinesterase and Monoamine Oxidase Dual Inhibitors: Research on indole derivatives containing 3-(2-methylbenzyl)piperidine, such as N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236), indicates their potential as therapeutic agents for Alzheimer's disease by targeting both cholinesterase and monoamine oxidase. []
d) Development of Novel NMDA Receptor Antagonists: The synthesis and evaluation of compounds like 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494) showcase the use of 3-(2-methylbenzyl)piperidine in designing potent and selective antagonists for the NR1/2B NMDA receptor, with potential applications in treating neurological disorders. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6